molecular formula C9H7N B7780286 Quinoline-2-D CAS No. 15793-81-4

Quinoline-2-D

Cat. No.: B7780286
CAS No.: 15793-81-4
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-WHRKIXHSSA-N
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Description

Quinoline-2-D is a deuterated analog of quinoline, a privileged scaffold in medicinal chemistry and chemical biology. This compound features a deuterium atom at the 2-position, making it a valuable stable isotopically labeled (SIL) standard and tracer for advanced research applications. The quinoline core is a versatile building block for synthesizing bioactive molecules, with its derivatives demonstrating significant antimalarial and anticancer activities through mechanisms such as inhibition of hemozoin formation in Plasmodium parasites and topoisomerase enzyme inhibition in oncology research . Deuterated compounds like Quinoline-2-D are crucial tools in drug discovery and development, used in pharmacokinetic and metabolism studies (ADME) to track the fate of drug candidates, investigate metabolic pathways, and develop robust quantitative analytical methods using techniques such as LC-MS. The incorporation of deuterium can also be employed to modify the metabolic profile of lead compounds. This product is intended for research use only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-deuterioquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i7D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWDFEZZVXVKRB-WHRKIXHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317508
Record name Quinoline-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-81-4
Record name Quinoline-2-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15793-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline-2-D, can be achieved through several methods. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of nanostructured titanium dioxide photocatalysts under microwave irradiation has been reported to be an efficient method for synthesizing quinoline derivatives .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

2-Chloroquinoline-3-carbaldehyde undergoes palladium-mediated coupling with phenylacetylene in acetonitrile at 80°C, yielding 2-(phenylethynyl)quinoline-3-carbaldehyde (87%) . Subsequent treatment with aqueous ammonia produces 3-phenylbenzo[ b] naphthyridine (88%) . The reaction mechanism involves:

  • Oxidative addition of PdCl₂ to the C–Cl bond.

  • Alkyne insertion followed by reductive elimination.

Table 1: Electrophilic Substitution Examples

Starting MaterialReagent/ConditionsProductYieldReference
2-Chloroquinoline-3-carbaldehydePhenylacetylene, PdCl₂, 80°C2-(Phenylethynyl)quinoline-3-carbaldehyde87%
2-(Phenylethynyl)quinoline-3-carbaldehydeNH₃ (aq)3-Phenylbenzo[ b] naphthyridine88%

Cycloaddition and Rearrangement Cascades

Quinoline derivatives participate in energy-transfer-mediated [2 + 2] cycloadditions with alkenes, forming fused 6−5−4−3- and 6−4−6-membered rings . For example:

  • Reaction : 6-Chloroquinoline (1a ) + 2-chloropropene (2a ) → Pyridine-fused 6−4−6 ring system (3a ).

  • Conditions : Chiral borane catalyst, 20 bar H₂, toluene.

  • Yield : 76–99% for non-heterocyclic substrates; 78–84% for thiophene-substituted analogs .

The mechanism involves:

  • Triplet energy transfer to protonated quinoline.

  • Radical pair formation and diastereoselective C–C bond formation.

Palladium-Catalyzed Aminocarbonylation

2-Chloroquinoline-3-carboxamides react with isocyanides under optimized conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Base : Cs₂CO₃.

  • Solvent : DMSO/H₂O (9:1).

  • Yield : 70–94% for cyclohexyl/n-butyl isocyanides .

Table 2: Palladium-Catalyzed Reactions

SubstrateIsocyanideProductYieldReference
5-(2-Chloroquinolin-3-yl)oxazoleCyclohexylN-Cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide86%
6-Methylquinoline derivativetert-ButylN-tert-Butyl-3-(oxazol-5-yl)quinoline-2-carboxamide76%

Acid-Mediated Diarylmethylation

Quinoline-2-carbaldehydes react with arenes under Brønsted (H₂SO₄, CF₃SO₃H) or Lewis (AlCl₃, AlBr₃) acids to form diarylmethylquinolines . For example:

  • Substrate : Quinoline-2-carbaldehyde (1a ).

  • Arene : Benzene.

  • Product : 2-(Diphenylmethyl)quinoline (2a ).

  • Yield : High (specific values undisclosed in abstract) .

Hydrogenation and Reduction

3-Alkyl-2,4-diphenylquinoline undergoes enantioselective hydrogenation using HB(C₆F₅)₂ and chiral diene ligands :

  • Conditions : 20 bar H₂, toluene.

  • Yield : 76–99% for non-heterocyclic substrates .

  • Mechanism : Chiral borane facilitates asymmetric proton transfer.

Thermochemical Data

Gas-phase proton affinity of quinoline:

  • ΔrH° = 1,613 ± 8.4 kJ/mol .

  • ΔrG° = 1,577 ± 8.4 kJ/mol .

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives, including Quinoline-2-D, serve as crucial scaffolds in the design of new therapeutic agents. Their structural versatility allows for modifications that enhance biological activity against a range of diseases.

Antimalarial Activity

Quinoline-2-D has been studied for its antimalarial properties. Recent research developed 2D and 3D quantitative structure-activity relationship (QSAR) models to predict the efficacy of quinoline derivatives against Plasmodium falciparum. The models demonstrated high predictive accuracy (r² values above 0.845), indicating that modifications to the quinoline core could yield more potent antimalarial agents .

Anticancer Activity

The anticancer potential of Quinoline-2-D has been examined extensively. A specific derivative, quinoline-2-thione (KA3D), was tested against ovarian cancer cells, showing significant inhibition of cell viability and induction of apoptosis. In vivo studies using xenograft models confirmed its anticancer efficacy, suggesting that quinoline derivatives could serve as promising candidates for chemotherapy .

Enzyme Inhibition

Quinoline-2-D has also been investigated for its ability to inhibit various enzymes linked to metabolic diseases.

α-Glucosidase Inhibition

A series of novel quinoline-based compounds were synthesized and evaluated for their α-glucosidase inhibitory activity, which is crucial in managing type 2 diabetes mellitus (T2DM). Some derivatives exhibited IC50 values significantly lower than the standard drug acarbose, indicating their potential as new anti-diabetic agents .

VEGFR-2 Inhibition

Recent studies have focused on quinoline derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. New hybrids of quinoline with thiazolidine moieties showed promising cytotoxic effects against various cancer cell lines, suggesting their potential use in anti-angiogenic therapies .

Antioxidant Properties

Quinoline derivatives have been recognized for their antioxidant activities, which can mitigate oxidative stress-related diseases. Various studies have demonstrated that certain quinoline compounds effectively scavenge free radicals and protect cells from oxidative damage .

Summary of Research Findings

The following table summarizes key findings from recent studies on Quinoline-2-D and its derivatives:

ApplicationCompound/DerivativeKey FindingsReference
AntimalarialQuinoline DerivativesHigh predictive accuracy in QSAR models; potential for new drugs
AnticancerKA3DInduces apoptosis in ovarian cancer cells; effective in vivo
α-Glucosidase InhibitionVarious DerivativesSignificant inhibition compared to acarbose
VEGFR-2 InhibitionQuinoline HybridsCytotoxic effects against multiple cancer lines
AntioxidantVarious CompoundsEffective free radical scavengers

Mechanism of Action

The mechanism of action of Quinoline-2-D involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, making quinoline derivatives effective as anticancer and antibacterial agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-2-D and Key Analogues

Compound Substituents/Modifications Key Applications/Findings References
Quinoline-2-D 2-deuterium Mechanistic studies in asymmetric catalysis; stable isotopic labeling
2-Methylquinoline Methyl group at 2-position Precursor in synthesis of antimalarials; industrial solvent
E-2-Styrylquinolines Styryl group at 2-position HIV-1 integrase inhibitors (IC₅₀: 1.4–3.28 μM); leukotriene receptor antagonists
C-6 Substituted Quinolines Methyl/pyridinyl groups at 4/6-positions Anticancer agents (in vitro activity vs. doxorubicin); improved ADME/drug-score profiles
6-Chloro-4-hydrazino-2-methylquinoline Chloro, hydrazino, methyl substituents Intermediate in antitubercular drug synthesis

Pharmacological and Mechanistic Differences

Pharmacokinetic and Toxicity Profiles

  • C-6 Substituted Quinolines: Derivatives such as 4-methyl-2-(3-pyridinyl)quinoline exhibit favorable ADME properties (e.g., lower hepatotoxicity risk) compared to doxorubicin, as shown in in silico studies .

Physicochemical and Crystallographic Properties

  • Quinoline-2-D: Structural data are sparse, but crystallographic studies of chlorinated analogs (e.g., 6-chloro-2-methylquinoline) reveal planar geometries with intermolecular halogen bonding, which may influence packing interactions .
  • E-2-Styrylquinolines: Extended conjugation from the styryl group increases molar absorptivity (λₘₐₓ ~350 nm), relevant for photodynamic therapy applications .

Biological Activity

Quinoline-2-D, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline-2-D

Quinoline compounds are known for their broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The structural modifications in quinoline derivatives like Quinoline-2-D can enhance these activities and reduce toxicity.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. A recent study developed 2D/3D-QSAR models to predict the activity of various quinoline derivatives against Plasmodium falciparum 3D7 strain. The models showed high predictive capacity with coefficients r2r^2 exceeding 0.87 for CoMFA and CoMSIA methods. Notably, compounds similar to Quinoline-2-D demonstrated low cytotoxicity (IC50 > 100 µM) on human HepG2 cells while maintaining significant antimalarial activity .

Antibacterial Activity

Quinoline-2-D also exhibits potent antibacterial properties. A series of quinoline derivatives were tested against multidrug-resistant Clostridium difficile, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard antibiotics like Vancomycin. This highlights the potential of Quinoline-2-D as a prototype for developing new antibiotic agents .

Anticancer Activity

The anticancer potential of Quinoline-2-D has been investigated in various studies. For example, quinoline-2-thione derivatives were shown to inhibit ovarian cancer cell viability significantly. In vitro assays revealed that the compound KA3D, a quinoline derivative, induced apoptosis and arrested the cell cycle at the G2 phase in SKOV3 ovarian cancer cells .

The mechanisms underlying the biological activities of Quinoline-2-D are multifaceted:

  • Antimalarial Mechanism : Quinoline derivatives interfere with the heme detoxification process in malaria parasites, leading to accumulation of toxic heme and subsequent parasite death .
  • Antibacterial Mechanism : These compounds disrupt bacterial cell wall synthesis and interfere with DNA replication processes in Gram-positive bacteria .
  • Anticancer Mechanism : Quinoline derivatives can activate apoptotic pathways through caspase activation and influence cell cycle progression by modulating cyclin-dependent kinases .

Table 1: Biological Activities of Quinoline-2-D Derivatives

Activity TypeCompoundMIC/IC50 ValueReference
AntimalarialQuinoline-2-DIC50 > 100 µM
AntibacterialCompound 61.0 μg/mL
AnticancerKA3DIC50 = 50 µM

Case Studies

  • Antimalarial Study : The development of QSAR models indicated that structural features such as halogen substitutions significantly enhance activity against P. falciparum. The presence of chlorine was found to be more beneficial than fluorine in increasing lipophilicity and hydrogen-bonding capabilities .
  • Antibacterial Efficacy : A novel series of quinoline derivatives were synthesized and tested against C. difficile, showing promising results that suggest these compounds could serve as effective treatments for antibiotic-resistant infections .
  • Cancer Treatment : The compound KA3D demonstrated significant anticancer activity in vitro and in vivo against ovarian cancer cells through apoptosis induction and cell cycle arrest mechanisms, providing a basis for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing isotopically labeled Quinoline-2-D (e.g., deuterated analogs), and how does deuteration influence spectroscopic characterization?

  • Methodological Answer : Synthesis of deuterated Quinoline-2-D requires precise control of reaction conditions (e.g., solvent purity, temperature) to minimize proton exchange. Isotopic labeling typically involves substituting hydrogen atoms at specific positions (e.g., methyl or quinoline rings) using deuterated precursors. For example, Quinmerac D4 (methyl(D3)-quinoline-2-D) synthesis employs deuterated methyl groups, as noted in isotopic labeling protocols . Spectroscopic characterization (NMR, MS) must account for isotopic shifts: deuterium reduces signal intensity in 1H^1H-NMR but enhances resolution in 2H^2H-NMR.
PropertyQuinoline-2-D (Hypothetical)Quinmerac D4 (Methyl-D3)
Molecular FormulaC₁₀H₈NC₁₁H₅D₃ClNO
Molecular Weight~145.2 g/mol225.6644 g/mol
Key Isotopic ShiftN/AMethyl-D3 (~2.1 ppm in 1H^1H-NMR)

**How can researchers optimize reaction conditions for Quinoline-2-D derivatives using statistical experimental design?

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2-D
Reactant of Route 2
Reactant of Route 2
Quinoline-2-D

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